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molecular formula C6H11N3O2S B8460378 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B8460378
M. Wt: 189.24 g/mol
InChI Key: HESRMYUOFILUDO-UHFFFAOYSA-N
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Patent
US08623890B2

Procedure details

To a solution of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonylchloride (0.154 g, 0.73 mmol, Matrix Scientific) in tetrahydrofuran (10 mL) was added dropwise an aqueous solution of 30% ammonium hydroxide (0.20 mL, 1.7 mmol). The reaction mixture was stirred for 1 hour, water (2 mL) was added, and the solvent was concentrated under reduced pressure to precipitate a solid. The solid was isolated by filtration, rinsed with water, and dried to afford 41 mg of the title compound. 1H NMR (CDCl3) δ 7.80 (s, 1H), 4.75 (br s, 1H), 4.11 (q, 2H), 2.44 (s, 3H), 1.49 (t, 3H).
Quantity
0.154 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH:7]=[C:6]([S:8](Cl)(=[O:10])=[O:9])[C:5]([CH3:12])=[N:4]1)[CH3:2].[OH-].[NH4+:14].O>O1CCCC1>[CH2:1]([N:3]1[CH:7]=[C:6]([S:8]([NH2:14])(=[O:10])=[O:9])[C:5]([CH3:12])=[N:4]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.154 g
Type
reactant
Smiles
C(C)N1N=C(C(=C1)S(=O)(=O)Cl)C
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to precipitate a solid
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N1N=C(C(=C1)S(=O)(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 41 mg
YIELD: CALCULATEDPERCENTYIELD 29.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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